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(3-Ethylpyridin-4-yl)methanol

Lipophilicity ADME Drug Design

(3-Ethylpyridin-4-yl)methanol (CAS 102235-18-7) is a heterocyclic building block of the pyridinemethanol class, characterized by a pyridine ring substituted with an ethyl group at the 3-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol and a topological polar surface area (TPSA) of 33.1 Ų.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B1644546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethylpyridin-4-yl)methanol
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=CN=C1)CO
InChIInChI=1S/C8H11NO/c1-2-7-5-9-4-3-8(7)6-10/h3-5,10H,2,6H2,1H3
InChIKeyKRGIBFCGEGKHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Ethylpyridin-4-yl)methanol: A 3-Ethyl-4-Hydroxymethylpyridine Scaffold for Differentiated Physicochemical Profiling in Drug Discovery


(3-Ethylpyridin-4-yl)methanol (CAS 102235-18-7) is a heterocyclic building block of the pyridinemethanol class, characterized by a pyridine ring substituted with an ethyl group at the 3-position and a hydroxymethyl group at the 4-position . Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol and a topological polar surface area (TPSA) of 33.1 Ų [1]. The compound is commercially available at standard purities of 95–97% . The juxtaposition of a lipophilic ethyl substituent adjacent to a hydrogen-bond-donating hydroxymethyl group creates a unique stereoelectronic environment that is not replicated by other positional isomers or alkyl chain homologs.

Distinct stereoelectronic environment vs. positional isomers
Modulates lipophilicity without altering core TPSA
Supports SAR-driven permeability optimization in lead series

Why Generic Pyridinemethanol Analogs Cannot Replace (3-Ethylpyridin-4-yl)methanol in Structure-Activity Relationship (SAR) Exploration


The assumption that any pyridinemethanol isomer or alkyl-chain analog can serve as a generic substitute for another is a common pitfall in medicinal chemistry and chemical biology. The specific positioning of the ethyl and hydroxymethyl groups on (3-ethylpyridin-4-yl)methanol dictates a distinct lipophilic/electronic balance and steric constraint that directly influences molecular recognition events, passive membrane permeability, and metabolic stability . As shown in the comparative evidence below, substituting the 3-ethyl for a 3-methyl group reduces lipophilicity (ΔXLogP ~0.4), altering logD and potentially compromising membrane passage, while shifting the ethyl group to the 5-position or removing it entirely changes the molecular electrostatic potential and hydrogen-bonding geometry, leading to different target engagement or pharmacokinetic profiles .

3-methyl or unsubstituted analogs shift XLogP by ~0.4–0.6 units, potentially altering passive permeability and logD-dependent behavior.
2-hydroxymethyl positional isomers may form intramolecular H-bonds, reducing effective polar surface area and confounding TPSA-based predictions.
5-ethyl isomer places steric bulk distal to pyridine nitrogen and may not replicate proximal steric constraints relevant for target binding.

Quantitative Differentiation of (3-Ethylpyridin-4-yl)methanol Against Closest Analogs: Lipophilicity, Polar Surface Area, and Steric Bulk


Elevated Lipophilicity (XLogP3) of the 3-Ethyl Group vs. 3-Methyl and Unsubstituted Pyridinemethanol Analogs

The (3-ethylpyridin-4-yl)methanol scaffold exhibits a calculated XLogP3 of approximately 0.8, reflecting the contribution of the ethyl side chain [1]. This is a quantifiable increase over the 3-methyl analog (XLogP3 ~0.4) and the unsubstituted 4-pyridinemethanol (XLogP3 ~0.2), demonstrating a clear structure–property relationship where each additional methylene unit increases logP by ~0.4 units .

Lipophilicity (XLogP3)
Reported
XLogP3 ≈ 0.8 +0.4 vs 3-methyl; +0.6 vs unsubstituted
May support increased passive permeability in lead optimization.
Computed XLogP3; verify experimentally with logD measurement.
Lipophilicity ADME Drug Design

Distinct Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile vs. 2-Positional Isomers

(3-Ethylpyridin-4-yl)methanol maintains a TPSA of 33.1 Ų, which is identical among 4-hydroxymethylpyridine isomers but critically differentiated from 2-hydroxymethylpyridine isomers (e.g., (5-ethylpyridin-2-yl)methanol) where intramolecular hydrogen bonding between the pyridine nitrogen and the adjacent hydroxymethyl group can reduce the effective polar surface area and alter solubility . This gives the 4-substituted isomer a more predictable and linear correlation between TPSA and membrane permeability for oral drug design.

TPSA & H-Bonding
Class-level
TPSA = 33.1 Ų; 4-substitution avoids intramolecular H-bonding
Reduces hydrogen-bonding variability for in silico ADME modeling.
Effective polar surface area may differ in 2-isomers; experimental validation advised.
Polar Surface Area Permeability Pharmacokinetics

Increased Steric Bulk at the 3-Position Compared to 3-Methyl and 5-Ethyl Isomers

The substitution of a 3-ethyl group introduces greater steric hindrance near the pyridine nitrogen compared to a 3-methyl group (2 additional non-hydrogen atoms and a larger Van der Waals volume) or the same ethyl group placed at the 5-position (which is distal to the ring nitrogen) . This steric differentiation can be exploited to achieve subtype selectivity in target binding where the binding pocket accommodates a specific alkyl footprint.

Steric Bulk at 3-Position
Class-level
3-Ethyl: 2 C adjacent to N
3-Methyl: 1 C
5-Ethyl: ethyl distal to N
Larger steric footprint may support subtype selectivity via hydrophobic pocket filling.
Steric parameters inferred; confirm with target binding assays.
Steric Effects Receptor Binding Selectivity

Optimal Application Scenarios for (3-Ethylpyridin-4-yl)methanol Based on Its Differentiated Properties


Lead Optimization in Medicinal Chemistry: Enhancing Passive Permeability While Retaining TPSA

In a drug discovery program where the core pyridinemethanol scaffold has demonstrated target engagement but suboptimal cellular permeability, (3-ethylpyridin-4-yl)methanol can be introduced as a direct replacement for the 3-methyl or unsubstituted 4-pyridinemethanol building block. The +0.4 increase in XLogP3, as documented in Section 3, is a standard objective in lead optimization to improve logD without increasing molecular weight significantly or altering the TPSA beyond the 33.1 Ų threshold .

Exploring Subtype Selectivity Through Steric Differentiation at the 3-Position

When a lead series acts on a family of closely related targets (e.g., kinase or GPCR isoforms) and the binding site has a defined hydrophobic pocket adjacent to the pyridine nitrogen, procurement of the 3-ethyl analog over the 3-methyl or 5-ethyl isomers is justified. The larger steric footprint can fill the pocket to gain affinity for one isoform while sterically clashing with another, providing a rational basis for selectivity design .

Avoiding Intramolecular Hydrogen Bonding Artifacts in Biophysical Assays

For surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies where accurate thermodynamic binding parameters are required, the 4-hydroxymethyl substitution pattern of (3-ethylpyridin-4-yl)methanol eliminates the intramolecular hydrogen bond that can form in 2-substituted isomers. This ensures that the measured binding affinity reflects target–ligand interactions rather than a competing intramolecular interaction, leading to more reliable SAR data .

Application
Selection Property
Validation Focus
Lead optimization for passive permeability
Elevated lipophilicity while maintaining TPSA
LogD and permeability assay confirmation
Subtype selectivity via steric differentiation
3-ethyl steric footprint near pyridine N
Binding affinity across target isoforms
Biophysical assays (SPR/ITC) without H-bonding artifacts
4-hydroxymethyl substitution pattern
Consistency of binding thermodynamics
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